3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline
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Overview
Description
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline is a compound that features an imidazole ring substituted with a cyclopropyl group and a methyl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: A precursor in the synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline.
4-(1H-Imidazol-1-yl)aniline: Another imidazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(2-cyclopropyl-1-methylimidazol-4-yl)aniline |
InChI |
InChI=1S/C13H15N3/c1-16-8-12(15-13(16)9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6,14H2,1H3 |
InChI Key |
HWPBXMSZXKDXAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2CC2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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